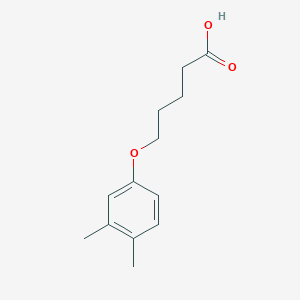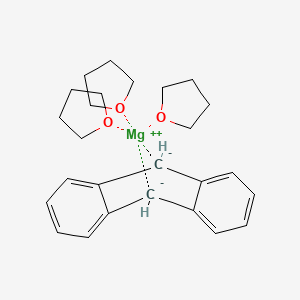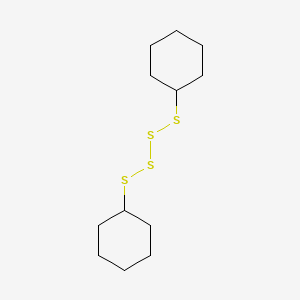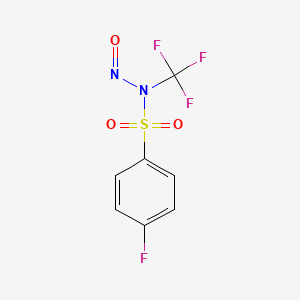
Benzene, 1,1'-ethylidenebis[bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-ethylidenebis[bromo-] is an organic compound with the molecular formula C14H14Br2 It is a derivative of benzene, where two benzene rings are connected by an ethylidene bridge, and each benzene ring is substituted with a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-ethylidenebis[bromo-] typically involves the bromination of 1,1’-ethylidenebisbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-ethylidenebis[bromo-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also incorporates purification steps such as distillation and recrystallization to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-ethylidenebis[bromo-] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-ethylidenebis[bromo-] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-ethylidenebis[bromo-] involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in electrophilic or nucleophilic interactions, leading to the formation of covalent bonds with target molecules. The ethylidene bridge provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-ethylidenebis-: Lacks the bromine substituents, resulting in different reactivity and applications.
Benzene, 1,1’-[ethylidenebis(oxy-2,1-ethanediyl)]bis-: Contains additional ether linkages, leading to different chemical properties and uses.
Uniqueness
Benzene, 1,1’-ethylidenebis[bromo-] is unique due to the presence of bromine atoms, which impart distinct reactivity and potential applications in various fields. The combination of the ethylidene bridge and bromine substituents makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
85920-42-9 |
|---|---|
Fórmula molecular |
C14H12Br2 |
Peso molecular |
340.05 g/mol |
Nombre IUPAC |
1-bromo-2-[1-(2-bromophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H12Br2/c1-10(11-6-2-4-8-13(11)15)12-7-3-5-9-14(12)16/h2-10H,1H3 |
Clave InChI |
LZXRKUSUHILIKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1Br)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)









